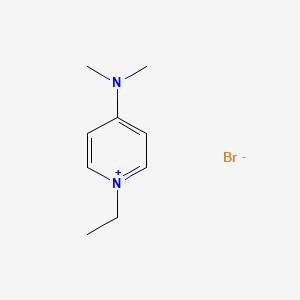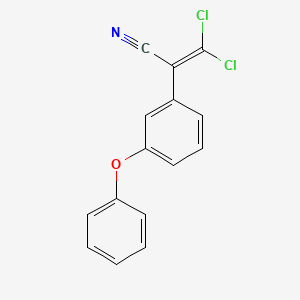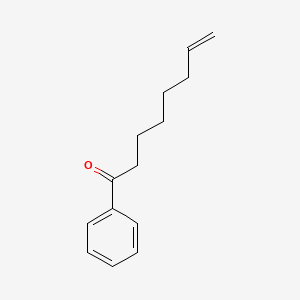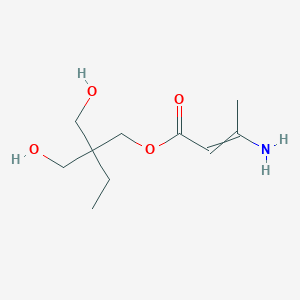
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is an organic compound with the molecular formula C9H17NO4 It is a derivative of butenoic acid and is characterized by the presence of hydroxymethyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2-bis(formyl)butyl 3-aminobut-2-enoate or 2,2-bis(carboxyl)butyl 3-aminobut-2-enoate.
Reduction: Formation of 2,2-bis(hydroxymethyl)butyl 3-aminobut-2-ene.
Substitution: Formation of various esters, amides, or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and amino groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(hydroxymethyl)butyl acrylate
- 2,2-Bis(hydroxymethyl)butanoic acid
- 3-Aminobut-2-enoic acid
Uniqueness
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is unique due to the presence of both hydroxymethyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials or therapeutics.
Propriétés
Numéro CAS |
114054-75-0 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)butyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C10H19NO4/c1-3-10(5-12,6-13)7-15-9(14)4-8(2)11/h4,12-13H,3,5-7,11H2,1-2H3 |
Clé InChI |
LIRWDBAQNNHRPI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)COC(=O)C=C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


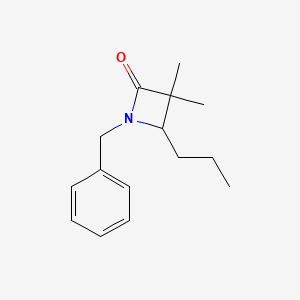
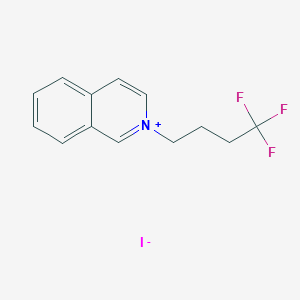
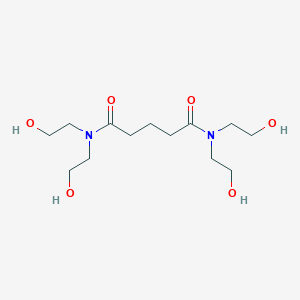
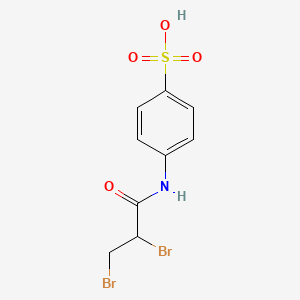
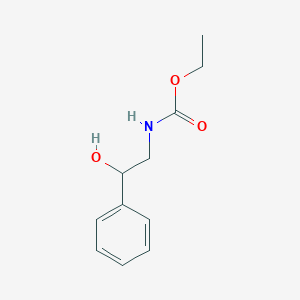
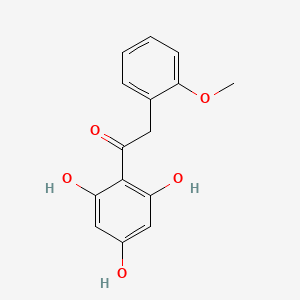
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
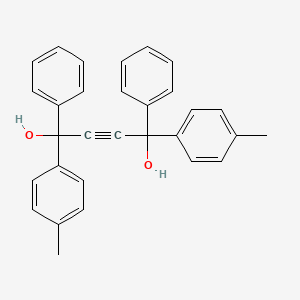
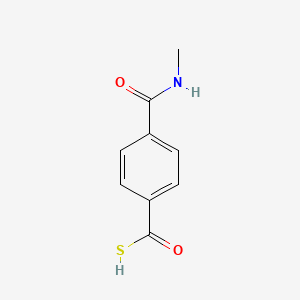
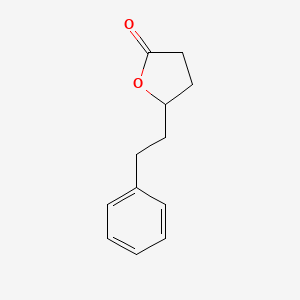
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
